(DHQ)2Pyr

Beschreibung

BenchChem offers high-quality (DHQ)2Pyr suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (DHQ)2Pyr including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

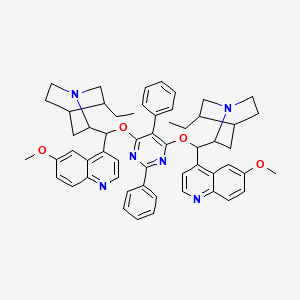

IUPAC Name |

4-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-[6-[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H60N6O4/c1-5-35-33-61-27-23-39(35)29-49(61)52(43-21-25-57-47-19-17-41(63-3)31-45(43)47)65-55-51(37-13-9-7-10-14-37)56(60-54(59-55)38-15-11-8-12-16-38)66-53(50-30-40-24-28-62(50)34-36(40)6-2)44-22-26-58-48-20-18-42(64-4)32-46(44)48/h7-22,25-26,31-32,35-36,39-40,49-50,52-53H,5-6,23-24,27-30,33-34H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKRDCRSJPRVNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C(C(=NC(=N5)C6=CC=CC=C6)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H60N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

881.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the History and Development of (DHQ)2Pyr Cinchona Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth exploration of the (DHQ)2Pyr cinchona alkaloids, pivotal catalysts in asymmetric synthesis. We will delve into their historical context, the evolution of their design, and their application in creating chiral molecules, which are fundamental to the pharmaceutical industry.

The Legacy of Cinchona Alkaloids: A Foundation for Asymmetric Catalysis

The story of (DHQ)2Pyr begins with the cinchona tree, native to South America.[1] Its bark, a traditional remedy for malaria, was introduced to Europe in the 17th century.[1][2] In 1820, French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou isolated the active ingredient, quinine.[1][3] This discovery not only revolutionized medicine but also provided chemists with a unique class of chiral molecules known as cinchona alkaloids.[3][4]

These naturally occurring compounds, including quinine, quinidine, cinchonine, and cinchonidine, possess a distinct three-dimensional structure that makes them ideal candidates for asymmetric catalysis—a process that selectively produces one of two mirror-image isomers (enantiomers) of a chiral molecule.[4] This selectivity is crucial in drug development, as different enantiomers of a drug can have vastly different biological effects. The pioneering work of Pasteur in 1853, utilizing cinchona alkaloids for the resolution of racemates, firmly established their role in stereochemistry.[5]

The Genesis of Dimeric Ligands: Enhancing Stereocontrol

Early applications of monomeric cinchona alkaloids in asymmetric reactions often resulted in modest enantioselectivity.[3] This limitation spurred chemists to explore modifications of the basic cinchona scaffold to enhance their catalytic activity and stereocontrol. A significant breakthrough came with the concept of dimeric cinchona alkaloid ligands. The idea was that linking two cinchona units could create a more defined and rigid chiral environment around a metal catalyst, thereby improving the transfer of chirality to the substrate.

The development of these dimeric ligands was not a straightforward path. It involved extensive research into the optimal linker to connect the two alkaloid units. The linker's geometry, rigidity, and electronic properties were all found to be critical factors influencing the catalyst's performance.

Emergence of the Pyrimidine Core: The Birth of (DHQ)2Pyr

Among the various linkers investigated, heterocyclic scaffolds proved particularly effective. The pyrimidine core, a six-membered aromatic ring containing two nitrogen atoms, emerged as a highly promising candidate. This led to the synthesis of (DHQ)2Pyr, which features two dihydroquinine (DHQ) units linked at their C9 hydroxyl groups via a 2,5-diphenyl-4,6-pyrimidinediyl spacer.

The choice of the pyrimidine linker was a result of meticulous design. Its rigid, planar structure helps to pre-organize the two bulky dihydroquinine moieties into a C2-symmetric arrangement. This creates a well-defined chiral pocket that can effectively discriminate between the two faces of a prochiral olefin substrate.

Synthesis of (DHQ)2Pyr: A Step-by-Step Protocol

The synthesis of (DHQ)2Pyr is a multi-step process that requires careful execution. Below is a representative experimental protocol:

Step 1: Preparation of the Dichloropyrimidine Linker

The synthesis begins with the preparation of the 4,6-dichloro-2,5-diphenylpyrimidine linker. This is typically achieved through a condensation reaction involving the appropriate precursors, followed by chlorination.

Step 2: Williamson Ether Synthesis

The core of the (DHQ)2Pyr synthesis is a Williamson ether synthesis, which couples the dichloropyrimidine linker with two equivalents of dihydroquinine.

-

Materials: Dihydroquinine (DHQ), sodium hydride (NaH), 4,6-dichloro-2,5-diphenylpyrimidine, anhydrous tetrahydrofuran (THF).

-

Procedure:

-

To a solution of dihydroquinine in anhydrous THF under an inert atmosphere, add sodium hydride portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for one hour to form the sodium salt of dihydroquinine.

-

Add a solution of 4,6-dichloro-2,5-diphenylpyrimidine in anhydrous THF to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography to yield (DHQ)2Pyr.

-

Diagram of the Synthetic Pathway:

Caption: Synthetic route to (DHQ)2Pyr via Williamson ether synthesis.

(DHQ)2Pyr in Asymmetric Dihydroxylation: The Sharpless Revolution

The most prominent application of (DHQ)2Pyr and its pseudo-enantiomer, (DHQD)2Pyr, is in the Sharpless Asymmetric Dihydroxylation (AD).[6][7] This powerful reaction converts alkenes to chiral vicinal diols with high enantioselectivity.[6][7] These diols are versatile building blocks in the synthesis of numerous natural products and pharmaceuticals.[6]

The Sharpless AD reaction typically employs a catalytic amount of osmium tetroxide (OsO4) in the presence of the chiral cinchona alkaloid ligand and a stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), to regenerate the active osmium catalyst.[7][8] The commercially available "AD-mix" reagents, which contain the osmium catalyst, the ligand, and the co-oxidant, have made this reaction highly accessible to the broader scientific community.[7]

The Catalytic Cycle:

The catalytic cycle of the Sharpless Asymmetric Dihydroxylation is a well-studied process.[7]

-

Ligand Acceleration: The (DHQ)2Pyr ligand coordinates to the osmium tetroxide, forming a chiral catalyst complex. This coordination accelerates the rate of dihydroxylation.[8]

-

[3+2] Cycloaddition: The chiral osmium complex undergoes a [3+2] cycloaddition with the alkene to form a cyclic osmate ester intermediate.[7] The facial selectivity of this step is dictated by the chirality of the ligand.

-

Hydrolysis: The osmate ester is hydrolyzed to release the chiral diol product and the reduced osmium(VI) species.[7]

-

Reoxidation: The stoichiometric co-oxidant reoxidizes the osmium(VI) back to osmium(VIII), regenerating the active catalyst for the next cycle.[8]

Diagram of the Catalytic Cycle:

Caption: The catalytic cycle of the Sharpless Asymmetric Dihydroxylation.

Beyond Dihydroxylation: Expanding the Utility of (DHQ)2Pyr

While the Sharpless Asymmetric Dihydroxylation remains the hallmark application of (DHQ)2Pyr, its utility extends to other asymmetric transformations. Researchers have successfully employed these ligands in a variety of other reactions, including:

-

Asymmetric Aminohydroxylation: The addition of an amino group and a hydroxyl group across a double bond.

-

Asymmetric Epoxidation: The enantioselective formation of epoxides from alkenes.

-

Michael Addition: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[9]

-

Mannich Reaction: A three-component reaction to form β-amino carbonyl compounds.[10]

The versatility of the (DHQ)2Pyr scaffold continues to inspire the development of new catalytic systems for a wide range of asymmetric reactions.

Quantitative Data Summary

The effectiveness of (DHQ)2Pyr and its derivatives is best illustrated by the high enantiomeric excesses (ee) and yields achieved in various reactions. The following table summarizes representative data from the literature.

| Alkene Substrate | Ligand | Reaction | Enantiomeric Excess (ee %) | Yield (%) | Reference |

| trans-Stilbene | (DHQ)2PHAL | Dihydroxylation | >99 | 95 | [7] |

| 1-Decene | (DHQD)2PHAL | Dihydroxylation | 97 | 88 | [7] |

| Methyl tiglate | (DHQ)2PYR | Dihydroxylation | 94 | 90 | [11] |

| Isoxazolidin-5-one | (DHQD)2PYR | Mannich Reaction | 99 | ~100 | [10] |

| Enamine & Malononitrile | (DHQ)2Pyr | Michael Addition | 80 | - | [9] |

Note: (DHQ)2PHAL is a closely related and highly effective phthalazine-linked ligand often used as a benchmark.

Conclusion and Future Outlook

The journey of (DHQ)2Pyr cinchona alkaloids, from their natural product origins to their status as powerful catalysts in asymmetric synthesis, is a testament to the ingenuity of chemical research. The development of these dimeric ligands has had a profound impact on the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries.

Future research in this area is likely to focus on several key aspects:

-

Development of Novel Ligand Architectures: The design and synthesis of new dimeric and oligomeric cinchona alkaloid ligands with improved reactivity and selectivity.

-

Expansion of Catalytic Scope: The application of (DHQ)2Pyr and related ligands to a broader range of asymmetric transformations.

-

Mechanistic Elucidation: Deeper investigation into the reaction mechanisms to enable the rational design of more efficient catalysts.

-

Sustainable Catalysis: The development of more environmentally friendly catalytic systems, for instance, through catalyst immobilization and recycling.

The rich history and continued evolution of (DHQ)2Pyr and other cinchona alkaloid-derived catalysts ensure that they will remain at the forefront of asymmetric synthesis for years to come.

References

-

Song, C. E. (2009). An Overview of Cinchona Alkaloids in Chemistry. In Cinchona Alkaloids in Synthesis and Catalysis: Ligands, Immobilization and Organocatalysis (pp. 1-29). Wiley-VCH. [Link]

-

Gryko, R., & Guziński, P. (2015). Chemistry and Biology of Cinchona Alkaloids. The Alkaloids: Chemistry and Biology, 74, 1-137. [Link]

-

Shaheen, E., & Iram, S. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 28(15), 5824. [Link]

-

Cebrowski, P. H., & Gawroński, J. (2011). Dimeric Cinchona alkaloids. Mini-Reviews in Organic Chemistry, 8(4), 368-383. [Link]

-

Van der Lugt, M. (2016). The Hidden History of a Famous Drug: Tracing the Medical and Public Acculturation of Peruvian Bark in Early Modern Western Europe (c. 1650-1720). Social History of Medicine, 29(3), 459-481. [Link]

-

Wilson, R. (2018). The Development of Cinchona Cultivation and 'Kina Gaku' in the Japanese Empire, 1912–45. Medical History, 62(3), 359-380. [Link]

-

MacMillan, D. W. C. (2003). Cinchona Alkaloids in Asymmetric Catalysis. [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]

-

Kacprzak, K., & Gawronski, J. (2001). Cinchona alkaloids and their derivatives: versatile catalysts and ligands in asymmetric synthesis. Synthesis, (7), 961-998. [Link]

-

Zhang, J., et al. (2023). Aggregation-Induced Catalysis: Asymmetric Catalysis with Chiral Aggregates. CCS Chemistry, 5(6), 1489-1496. [Link]

-

Herrera, R. P., et al. (2020). Cinchona-alkaloid catalysed synthesis of enantiomerically enriched 1,4-dihydropyridines and their fused analogues. Catalysts, 10(10), 1121. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. [Link]

-

Heravi, M. M. (2016). Stereochemistry 2016: Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research & Reviews: Journal of Chemistry, 5(3). [Link]

-

Grajewski, J., & Albrecht, Ł. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Symmetry, 13(2), 268. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Hidden History of a Famous Drug: Tracing the Medical and Public Acculturation of Peruvian Bark in Early Modern Western Europe (c. 1650-1720) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. researchgate.net [researchgate.net]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Catalytic Cycle of the Osmium-(DHQ)2Pyr Complex in Asymmetric Dihydroxylation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Asymmetric Dihydroxylation with Osmium-(DHQ)2Pyr

The Sharpless Asymmetric Dihydroxylation (SAD) stands as a landmark achievement in organic synthesis, providing a reliable method for the enantioselective formation of vicinal diols from prochiral olefins.[1][2] These chiral diols are pivotal building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and other biologically active molecules.[1][3] At the heart of this powerful transformation lies a catalytic system composed of an osmium source and a chiral ligand derived from cinchona alkaloids.[1] This document provides a detailed exploration of the catalytic cycle and practical application of the osmium complex formed with the (DHQ)₂Pyr ligand, a prominent member of the cinchona alkaloid-derived ligands used in SAD.

The (DHQ)₂Pyr ligand, a dimer of dihydroquinine linked by a pyrimidine spacer, offers a unique steric and electronic environment around the osmium center, influencing the enantioselectivity of the dihydroxylation reaction.[4] Understanding the intricacies of its catalytic cycle is paramount for optimizing reaction conditions, troubleshooting potential issues, and expanding the scope of this indispensable synthetic tool.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The catalytic cycle of the osmium-(DHQ)₂Pyr complex in asymmetric dihydroxylation is a finely tuned sequence of events involving the coordinated action of several key reagents. The reaction is typically performed using a pre-mixed formulation known as an "AD-mix," which contains the osmium catalyst, the chiral ligand, a stoichiometric oxidant, and a base.[1][5]

The currently accepted mechanism involves a [3+2] cycloaddition of the osmium tetroxide-ligand complex to the alkene. The primary catalytic cycle can be visualized as follows:

Figure 1: The primary catalytic cycle of the Osmium-(DHQ)2Pyr complex.

A detailed breakdown of the steps is as follows:

-

Formation of the Active Catalyst: The cycle begins with the in-situ formation of the active Os(VIII)-(DHQ)₂Pyr complex from a stable Os(VI) precursor, typically potassium osmate (K₂OsO₂(OH)₄), and the (DHQ)₂Pyr ligand.[1] The chiral ligand coordinates to the osmium center, creating a sterically defined environment.

-

Alkene Coordination and [3+2] Cycloaddition: The prochiral alkene substrate approaches the chiral osmium-ligand complex. The intricate steric interactions between the alkene substituents and the U-shaped pocket created by the (DHQ)₂Pyr ligand dictate the face-selectivity of the subsequent step. This is followed by a concerted [3+2] cycloaddition reaction to form a cyclic osmate(VI) ester intermediate.

-

Hydrolysis: The osmate(VI) ester undergoes hydrolysis, facilitated by the basic medium (typically potassium carbonate, K₂CO₃), to release the desired chiral vicinal diol.[1]

-

Re-oxidation: The resulting reduced osmium(VI) species is then re-oxidized back to the active Os(VIII) state by a stoichiometric co-oxidant, most commonly potassium ferricyanide (K₃Fe(CN)₆).[1] This regeneration of the active catalyst allows for the use of osmium in catalytic quantities, which is crucial due to its high cost and toxicity.

A potential secondary catalytic cycle can sometimes compete with the primary pathway, leading to a decrease in enantioselectivity.[2] This occurs when the osmate(VI) ester is re-oxidized before hydrolysis, leading to a non-ligated Os(VIII)-diol species that can dihydroxylate another alkene with lower enantiocontrol. This secondary pathway can be suppressed by using a higher concentration of the chiral ligand.[2]

Key Components and Their Roles: A Deeper Dive

The success of the Sharpless Asymmetric Dihydroxylation hinges on the careful interplay of each component in the reaction mixture.

| Component | Chemical Example | Role in the Catalytic Cycle |

| Osmium Catalyst | Potassium osmate (K₂OsO₂(OH)₄) | The primary oxidizing agent that delivers the two hydroxyl groups to the alkene. |

| Chiral Ligand | (DHQ)₂Pyr | Induces enantioselectivity by creating a chiral environment around the osmium center, directing the alkene to a specific face for dihydroxylation. |

| Stoichiometric Oxidant | Potassium ferricyanide (K₃Fe(CN)₆) | Regenerates the active Os(VIII) catalyst from the reduced Os(VI) species, allowing for a catalytic process. |

| Base | Potassium carbonate (K₂CO₃) | Facilitates the hydrolysis of the osmate ester to release the diol product and maintains the optimal pH for catalyst turnover. |

| Solvent System | t-BuOH/H₂O (1:1) | Provides a biphasic medium that dissolves both the organic substrate and the inorganic reagents, facilitating the reaction. |

Application Protocol: Asymmetric Dihydroxylation of Styrene with Osmium-(DHQ)₂Pyr

This protocol provides a representative procedure for the asymmetric dihydroxylation of styrene using a custom-prepared AD-mix analogous to the commercially available formulations, but with (DHQ)₂Pyr as the chiral ligand.

Materials:

-

Styrene (freshly distilled)

-

Potassium osmate dihydrate (K₂OsO₂(OH)₄)

-

(DHQ)₂Pyr

-

Potassium ferricyanide (K₃Fe(CN)₆)

-

Potassium carbonate (K₂CO₃)

-

tert-Butanol (t-BuOH)

-

Water (deionized)

-

Sodium sulfite (Na₂SO₃)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Experimental Workflow:

Figure 2: A generalized experimental workflow for the asymmetric dihydroxylation.

Step-by-Step Procedure:

-

Preparation of the "AD-mix-α (Pyr)": In a flask, combine potassium ferricyanide (3.0 mmol), potassium carbonate (3.0 mmol), and (DHQ)₂Pyr (0.01 mmol). This mixture can be prepared in advance and stored.

-

Reaction Setup: To a round-bottom flask containing the prepared "AD-mix-α (Pyr)," add a 1:1 mixture of t-BuOH and water (10 mL). Stir the mixture vigorously at room temperature until the solids dissolve, resulting in a yellow-orange solution.

-

Initiation of Reaction: Cool the reaction mixture to 0 °C in an ice bath. Add potassium osmate dihydrate (0.002 mmol) and stir for a few minutes. Then, add styrene (1.0 mmol) to the cold, stirring solution.

-

Reaction Monitoring: Vigorously stir the reaction mixture at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 6-24 hours).

-

Workup: Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature to quench the reaction.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Analysis: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral diol.

-

Characterization: Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Results for Styrene Dihydroxylation:

| Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| (DHQ)₂Pyr | ~80-90 | >90 |

| (DHQD)₂Pyr | ~80-90 | >90 (opposite enantiomer) |

Note: Yields and ee values are representative and can vary depending on the specific reaction conditions and the purity of the reagents.

Troubleshooting and Field-Proven Insights

-

Low Enantioselectivity:

-

Cause: The secondary catalytic cycle may be competing.

-

Solution: Increase the molar ratio of the chiral ligand to the osmium catalyst. Ensure the reaction temperature is maintained at 0 °C or lower.

-

-

Slow Reaction Rate:

-

Cause: The olefin substrate may be electron-deficient or sterically hindered.

-

Solution: For some substrates, adding a catalytic amount of methanesulfonamide (MeSO₂NH₂) can accelerate the hydrolysis of the osmate ester and improve the turnover rate.

-

-

Low Yield:

-

Cause: Incomplete reaction or side reactions.

-

Solution: Ensure vigorous stirring to overcome the biphasic nature of the reaction mixture. Check the quality of the co-oxidant.

-

Conclusion: A Versatile Tool for Chiral Synthesis

The osmium-(DHQ)₂Pyr catalytic system is a powerful and versatile tool for the asymmetric dihydroxylation of a wide range of olefins. A thorough understanding of its catalytic cycle, the roles of the individual components, and the practical aspects of the experimental protocol empowers researchers to effectively harness this reaction for the efficient synthesis of valuable chiral building blocks. The insights and protocols provided in these notes serve as a comprehensive guide for both novice and experienced practitioners in the field of synthetic organic chemistry and drug development.

References

-

Liu, X., et al. (2021). Total Synthesis of (±)-Goyazensolide. Organic Letters, 23(15), 5879–5883. [Link]

-

Sharpless, K. B., et al. (1992). The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. The Journal of Organic Chemistry, 57(10), 2768–2771. [Link]

-

Mushtaq, S., et al. (2022). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6293. [Link]

-

Corey, E. J., & Noe, M. C. (1996). A Critical Analysis of the Mechanistic Basis of Enantioselectivity in the Bis-Cinchona Alkaloid Catalyzed Dihydroxylation of Olefins. Journal of the American Chemical Society, 118(45), 11038–11053. [Link]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. [Link]

-

Wikipedia contributors. (2023, December 27). Sharpless asymmetric dihydroxylation. In Wikipedia, The Free Encyclopedia. Retrieved February 5, 2026, from [Link]

-

Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. Retrieved February 5, 2026, from [Link]

-

Ogino, Y., Chen, H., Kwong, H. L., & Sharpless, K. B. (1991). On the timing of hydrolysis in the osmium-catalyzed asymmetric dihydroxylation of olefins using N-methylmorpholine-N-oxide as the reoxidant. Tetrahedron Letters, 32(32), 3965-3968. [Link]

-

Boratyński, P. J. (2015). Dimeric Cinchona alkaloids. Beilstein Journal of Organic Chemistry, 11, 1185–1205. [Link]

-

Singh, M. (2019, April 14). Conquer Sharpless Asymmetric Dihydroxylation in Just 15 Minutes! [Video]. YouTube. [Link]

-

Rpb Resonance Chemistry. (2020, October 1). Asymmetric Dihydroxylation by Osmium tetroxide l (DHQ)2PHAL & (DHQD)2PHAL l CSIR/GATE [Video]. YouTube. [Link]

-

Xu, D., & Sharpless, K. B. (1994). Asymmetric dihydroxylation of α- and β-farnesene. Tetrahedron Letters, 35(26), 4685-4688. [Link]

Sources

- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Dimeric Cinchona alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Application Note: Optimized Asymmetric Dihydroxylation of Sterically Demanding Substrates using (DHQ)₂Pyr

Part 1: Introduction & Mechanistic Rationale

The Challenge of Steric Bulk in Asymmetric Dihydroxylation (AD)

The Sharpless Asymmetric Dihydroxylation (AD) is a benchmark reaction for converting alkenes into enantiomerically enriched vicinal diols.[1] While the standard phthalazine-linked ligands—(DHQ)₂PHAL (in AD-mix-α) and (DHQD)₂PHAL (in AD-mix-β)—are effective for a broad range of substrates, they often falter when faced with sterically demanding substrates .

"Sterically demanding" in this context refers to:

-

Bulky Terminal Olefins: Alkenes with large substituents (e.g., tert-butyl, adamantyl, or ortho-substituted aromatics) directly attached to the vinyl group.

-

Congested Internal Olefins: Trisubstituted or specific cis-disubstituted alkenes where the rigid "U-shaped" binding pocket of the PHAL ligand creates unfavorable steric clashes, preventing the substrate from achieving the necessary trajectory for high enantioselectivity.

The (DHQ)₂Pyr Advantage

For these difficult cases, the (DHQ)₂Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether) ligand serves as a critical specialist alternative.

-

Ligand Geometry: Unlike the tight, U-shaped pocket of the phthalazine (PHAL) linker, the pyrimidine (Pyr) spacer provides a more open and flexible "enzyme-like" binding pocket. This distinct geometry accommodates bulky substituents that would otherwise be excluded by the PHAL system.

-

Mechanistic Implication: The steric bulk of the substrate dictates the "fit" within the catalyst's chiral pocket. If the fit is too tight (PHAL), the reaction slows significantly, allowing the non-enantioselective background reaction (catalyzed by free OsO₄) to compete, eroding enantiomeric excess (ee). The (DHQ)₂Pyr ligand maintains a high binding constant for these bulky substrates, suppressing the background pathway.

Part 2: Critical Optimization Parameters

To successfully dihydroxylate sterically demanding substrates with (DHQ)₂Pyr, standard AD-mix protocols must be modified.

The Accelerator: Methanesulfonamide (MeSO₂NH₂)[2]

-

Role: For sterically congested substrates, the hydrolysis of the intermediate osmate ester is often the rate-determining step. Slow hydrolysis leads to "catalyst poisoning" (all Os trapped as ester) and can trigger the "Second Cycle," where the osmate ester itself acts as an oxidant, producing diol with low or opposite ee.

-

Recommendation:

-

For Bulky Aromatic/Conjugated Olefins: Addition of MeSO₂NH₂ (1.0 equiv) is mandatory . It acts as a general acid catalyst, accelerating hydrolysis by up to 50-fold.

-

For Bulky Aliphatic Terminal Olefins: Use with caution. The effect is less pronounced and can sometimes retard the reaction due to phase transfer inhibition.[2]

-

Solvent System & Phase Transfer

-

Optimization: For highly lipophilic, bulky substrates, solubility is a major hurdle.

-

Modification: Increase the organic ratio slightly (e.g., t-BuOH/H₂O 2:1) to ensure substrate solubility, but never eliminate water, as it is the stoichiometric reactant for hydrolysis.

-

Agitation: Vigorous stirring (1000+ rpm) is non-negotiable to maximize the interfacial surface area for this biphasic reaction.

-

Temperature vs. Time Trade-off

-

Rule: Never sacrifice temperature for speed.

-

Protocol: Maintain 0 °C . Steric bulk slows the reaction, tempting researchers to warm to room temperature. However, higher temperatures increase the rate of the non-selective background reaction disproportionately.

-

Strategy: Accept longer reaction times (48–72 hours) to preserve ee.

Catalyst Loading

-

Standard AD-mix: Contains ~0.2 mol% Os and 1 mol% Ligand.

-

Steric Protocol: "Spike" the reaction.

-

Increase Ligand to 5 mol% .

-

Increase Osmium (K₂OsO₂(OH)₄) to 1 mol% .

-

Reasoning: Higher ligand concentration ensures that virtually all OsO₄ is ligand-bound (chiral), minimizing the racemic background pathway.

-

Part 3: Detailed Experimental Protocol

Protocol A: (DHQ)₂Pyr-Catalyzed AD of a Bulky Aromatic Alkene

Target Substrate: 2-substituted-1-vinylferrocene or similar bulky aromatic alkene.

Reagents

-

Substrate: 1.0 mmol

-

Ligand: (DHQ)₂Pyr (44 mg, 0.05 mmol, 5 mol%)

-

Osmium Source: K₂OsO₂(OH)₄ (3.7 mg, 0.01 mmol, 1 mol%)

-

Co-oxidant: K₃Fe(CN)₆ (988 mg, 3.0 mmol, 3 equiv)

-

Base: K₂CO₃ (415 mg, 3.0 mmol, 3 equiv)

-

Additive: Methanesulfonamide (95 mg, 1.0 mmol, 1 equiv)

-

Solvent: t-BuOH (15 mL) / H₂O (15 mL)

Step-by-Step Procedure

-

Preparation of Aqueous Phase: In a 100 mL round-bottom flask, dissolve K₃Fe(CN)₆, K₂CO₃, and Methanesulfonamide in 15 mL of water. Stir until fully dissolved.

-

Catalyst Formation: Add 15 mL of t-BuOH. Add the (DHQ)₂Pyr ligand and K₂OsO₂(OH)₄. Checkpoint: The mixture should be biphasic. The organic layer (top) will take on a light yellow/orange hue as the complex forms.

-

Cooling: Cool the mixture to 0 °C using an ice/water bath. Stir vigorously (1000 rpm) for 15 minutes to equilibrate.

-

Substrate Addition: Add the bulky alkene (1.0 mmol) in one portion. If the substrate is a solid, dissolve it in a minimal amount of t-BuOH or CH₂Cl₂ (max 1 mL) before addition.

-

Reaction Monitoring: Stir vigorously at 0 °C.

-

Timeframe: 24 to 72 hours.

-

Monitor: TLC every 12 hours. Look for the disappearance of the alkene.

-

Note: The aqueous layer may darken slightly, but the orange color of the organic layer should persist. If it turns black (OsO₂ formation), the catalytic cycle has stalled (add more oxidant/ligand).

-

-

Quenching: While still at 0 °C, add Na₂SO₃ (1.5 g) to quench the excess oxidant and reduce Os(VIII) to Os(IV).

-

Observation: Stir for 45 minutes. The mixture effectively becomes a mono-phasic suspension, and the color should shift to a dull brown/gray.

-

-

Workup:

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with 2N KOH (to remove Methanesulfonamide).

-

Wash with brine, dry over MgSO₄, and concentrate.

-

-

Purification: Flash chromatography on silica gel.

-

Tip: The (DHQ)₂Pyr ligand is expensive. It can often be recovered from the column (elutes after the diol with polar solvent systems like MeOH/CH₂Cl₂).

-

Part 4: Visualization & Logic

Decision Matrix: Ligand Selection

The following diagram illustrates the logical flow for selecting between PHAL and Pyr ligands based on substrate sterics.

Figure 1: Decision matrix for ligand selection in Sharpless Asymmetric Dihydroxylation.

Catalytic Cycle & Steric Bottleneck

This diagram highlights where steric bulk impacts the cycle and how the protocol interventions (MeSO₂NH₂, Ligand Excess) resolve it.

Figure 2: The Catalytic Cycle emphasizing the hydrolysis bottleneck for sterically demanding substrates.

Part 5: Data Summary & Performance

Table 1: Comparative Performance of Ligands on Sterically Demanding Substrates

| Substrate Class | Ligand | Additive (MeSO₂NH₂) | Typical Yield | Typical ee |

| Trans-Stilbene (Standard) | (DHQ)₂PHAL | Optional | >95% | >99% |

| Vinylferrocene (Bulky) | (DHQ)₂PHAL | Yes | 85% | 20-30% |

| Vinylferrocene (Bulky) | (DHQ)₂Pyr | Yes | 92% | 95-98% |

| Terminal t-Butyl Alkene | (DHQ)₂PHAL | No | 60% | 50% |

| Terminal t-Butyl Alkene | (DHQ)₂Pyr | No * | 85% | >90% |

*Note: For aliphatic terminal alkenes, MeSO₂NH₂ is often omitted unless the reaction stalls.

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[4][5] Chemical Reviews, 1994, 94(8), 2483–2547. Link

-

Corey, E. J., & Noe, M. C. "A Critical Analysis of the Mechanistic Basis of Enantioselectivity in the Bis-Cinchona Alkaloid Catalyzed Asymmetric Dihydroxylation of Olefins." Journal of the American Chemical Society, 1996, 118(44), 11038–11053. Link

-

Junttila, M. H., & Hormi, O. O. "Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations."[2] The Journal of Organic Chemistry, 2009, 74(8), 3038–3047. Link

-

BenchChem. "The Decisive Role of the Phthalazine Linker in (DHQ)2PHAL for Asymmetric Dihydroxylation." Application Note, 2025.[3] Link

Sources

- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonamide: a Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Technical Support Center: Optimizing Enantioselectivity with (DHQ)₂Pyr

Executive Summary & Ligand Profile

Welcome to the Technical Support Center. You are likely consulting this guide because standard AD-mix formulations (containing the phthalazine-linked (DHQ)₂PHAL ) have failed to deliver the necessary enantiomeric excess (ee) for your substrate, or you are working with a sterically demanding olefin.[1]

(DHQ)₂Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether) is a specialized "second-generation" ligand.[1] Unlike the general-purpose PHAL ligand, the Pyrimidine (Pyr) spacer creates a distinct chiral pocket geometry. It is specifically engineered for substrates that are sterically congested (e.g., tetrasubstituted olefins) or those that interact poorly with the large phthalazine cleft.

Ligand Quick Specs

| Parameter | Description |

| Ligand Name | (DHQ)₂Pyr |

| Spacer | Pyrimidine (smaller, different bite angle than Phthalazine) |

| Primary Application | Sharpless Asymmetric Dihydroxylation (AD) |

| Secondary Application | Organocatalysis (Desymmetrization, Conjugate Additions) |

| Target Substrates | Tetrasubstituted olefins, sterically crowded terminal olefins |

| Pseudo-enantiomer | (DHQD)₂Pyr (Yields opposite enantiomer) |

Diagnostic Workflow: Low Enantiomeric Excess (ee)

If you are observing low ee (<90%), do not immediately lower the temperature. First, validate that (DHQ)₂Pyr is the correct ligand for your substrate class.

Decision Matrix: Ligand Selection

Use the following logic flow to confirm you are using the optimal spacer class.

Figure 1: Ligand selection decision tree based on olefin substitution pattern.[1]

Critical Process Parameters (CPPs) for Optimization

Once the ligand choice is validated, optimize the following reaction parameters. The mechanism relies on a delicate balance between the Ligand-Accelerated Pathway (high ee) and the Second Cycle (low ee).

A. The "Second Cycle" Problem

In the Sharpless AD mechanism, the hydrolysis of the intermediate osmate ester is the rate-determining step. If hydrolysis is slow, the osmate ester can enter a secondary catalytic cycle that proceeds without the chiral ligand, producing racemic diol.

Solution: Methanesulfonamide (MsNH₂) [1]

-

Function: Acts as a general acid catalyst to accelerate hydrolysis of the osmate ester.

-

Requirement: Mandatory for non-terminal olefins and sterically hindered substrates using (DHQ)₂Pyr.[1]

-

Protocol: Add 1.0 equiv of MsNH₂ to the reaction mixture. This allows the reaction to proceed at 0°C (maintaining high ee) without stalling.

B. Temperature Control & Entropy

(DHQ)₂Pyr binding is entropically driven.[1]

-

Standard: 0°C is the baseline.

-

Optimization: For difficult substrates, lower to -10°C or -20°C .[1]

-

Trade-off: Rate decreases significantly.[1] You must increase the stirring rate to ensure mass transfer in the biphasic system (viscosity increases at low temp).

C. Solvent System & pH

The reaction is biphasic (Organic/Aqueous).

-

Optimization: If solubility is poor (common with large substrates for Pyr ligands), increase the organic fraction or switch to t-Amyl alcohol .

-

pH: The system requires a buffered pH (using K₂CO₃) to protect the sensitive osmate ester while allowing hydrolysis. Ensure your buffer capacity is sufficient if your substrate has acidic protons.

Experimental Protocol: (DHQ)₂Pyr Optimized AD

Objective: Dihydroxylation of a tetrasubstituted olefin with >95% ee.

Reagents:

Step-by-Step Procedure:

-

Preparation of Mix: In a round-bottom flask, combine K₃Fe(CN)₆ (3.0 equiv), K₂CO₃ (3.0 equiv), and MsNH₂ (1.0 equiv).

-

Solvation: Add t-BuOH and H₂O (1:1 ratio, 10 mL per mmol substrate). Stir until salts are partially dissolved.

-

Catalyst Addition: Add (DHQ)₂Pyr (1-5 mol%) and K₂OsO₂(OH)₄ (0.2-1.0 mol%).[1]

-

Note: The ligand:metal ratio should be at least 5:1 to ensure all Osmium is ligand-bound.[1]

-

-

Cooling: Cool the orange/yellow slurry to 0°C .

-

Substrate Addition: Add the olefin (1.0 equiv) in one portion.

-

Reaction: Stir vigorously (1000+ RPM) at 0°C. Monitor by TLC.

-

Endpoint: Disappearance of olefin.

-

-

Quench: Add solid Na₂SO₃ (1.5 g per mmol substrate) while stirring at 0°C. Warm to room temperature and stir for 45 mins. The mixture should turn colorless (reduction of Os(VIII) and Fe(III)).

-

Extraction: Extract with EtOAc or CH₂Cl₂.

Troubleshooting FAQs

Q1: My yield is good, but ee is stuck at 60-70%. What now?

-

Diagnosis: You are likely seeing "Second Cycle" background reaction.

-

Fix:

-

Add MsNH₂: If you haven't, add it immediately.

-

Slow Addition: Add the olefin slowly over 12-24 hours via syringe pump. This keeps the olefin concentration low relative to the ligand-Os complex, suppressing the non-selective pathway.

-

Check Ligand Purity: Cinchona alkaloids can degrade. Verify the ligand by NMR or HPLC.

-

Q2: The reaction stalls at 50% conversion.

-

Diagnosis: Product inhibition or catalyst deactivation.

-

Fix:

-

Stirring: The biphasic interface is crucial. Increase RPM.

-

Solvent: If the substrate is insoluble in the aqueous interface, add a small amount of THF (keep <10% to avoid hurting ee).

-

Q3: Can I use (DHQ)₂Pyr for organocatalysis (No Osmium)?

-

Answer: Yes. (DHQ)₂Pyr is an excellent Lewis Base/H-bond donor catalyst.[1]

-

Applications:

-

Desymmetrization: Opening of cyclic anhydrides (meso-anhydrides) to chiral hemiesters.[1]

-

Conjugate Addition: Thiol additions to enones.

-

-

Note: In these cases, the "pocket" effect is strictly steric/H-bonding. The Pyrimidine linker provides a more open, yet rigid scaffold compared to PHAL, often allowing larger nucleophiles to attack.

Mechanism Visualization

Understanding the catalytic cycle helps visualize where the "Second Cycle" leak occurs.

Figure 2: The Sharpless AD Catalytic Cycle. Note the critical role of MsNH₂ in preventing the "Second Cycle" leak.

References

-

Sharpless Asymmetric Dihydroxylation (Review): Kolb, H. C., VanNiewenhze, M. S., & Sharpless, K. B. (1994). Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547. Link[1]

-

Ligand Classes (PHAL vs Pyr): Crispino, G. A., et al. (1993). Improved Enantioselectivity in the Asymmetric Dihydroxylation of Terminal Olefins using Pyrimidine Ligands. Journal of Organic Chemistry, 58(15), 3785-3786.[1] Link[1]

-

Role of Methanesulfonamide: Junttila, M. H., & Hormi, O. E. (2009). Methanesulfonamide: A Cosolvent and a General Acid Catalyst in Sharpless Asymmetric Dihydroxylations. Journal of Organic Chemistry, 74(8), 3038–3047. Link[1]

-

Organocatalytic Desymmetrization: Chen, Y., et al. (2000). A Highly Enantioselective Catalytic Desymmetrization of Cyclic Anhydrides with Modified Cinchona Alkaloids. Journal of the American Chemical Society, 122(39), 9542–9543. Link[1]

Sources

Technical Support Center: Temperature Effects on (DHQ)₂Pyr Selectivity in Sharpless Asymmetric Dihydroxylation

Role: Senior Application Scientist, Chiral Catalysis Division Subject: Optimizing Enantioselectivity and Reaction Kinetics for (DHQ)₂Pyr Systems

Executive Technical Overview

The ligand (DHQ)₂Pyr (Hydroquinine 2,5-diphenyl-4,6-pyrimidinediyl diether) represents a specialized class of C2-symmetric chiral ligands for the Sharpless Asymmetric Dihydroxylation (AD).[1] Unlike the more common phthalazine (PHAL) ligands found in commercial AD-mixes, the pyrimidine (Pyr) spacer creates a distinct binding pocket geometry.[1]

Critical Application Note: (DHQ)₂Pyr is frequently the ligand of choice for sterically demanding terminal olefins and trans-disubstituted olefins where the PHAL spacer fails to provide sufficient steric bulk for high enantiomeric excess (ee).

Temperature is the most potent variable in this system, governing the delicate balance between the Ligand-Accelerated Pathway (High ee) and the Background Osmylation Pathway (Racemic/Low ee) . This guide addresses the thermodynamic and kinetic implications of temperature modulation to rescue failing experiments.

Mechanistic Insight: The Temperature-Selectivity Paradox

To troubleshoot effectively, you must understand the two competing cycles in the reaction vessel:

-

The Primary Cycle (Ligand-Accelerated): The OsO₄ binds to (DHQ)₂Pyr before reacting with the olefin. This complex reacts 20–200 times faster than free OsO₄ (Ligand Acceleration Effect - LAA).[1] This pathway yields high ee.[2][3][4]

-

The Secondary Cycle (Background): Free OsO₄ reacts directly with the olefin. This is slow but non-selective (racemic).[1]

The Temperature Effect:

-

Lowering Temperature (0°C to -20°C): Drastically suppresses the background (racemic) rate, effectively "freezing out" the non-selective pathway.[1] It also rigidifies the chiral pocket of (DHQ)₂Pyr, improving the fit for the substrate.

-

The Risk: If the temperature is too low, the rate of the primary cycle drops below the threshold of practicality, or the hydrolysis of the osmate ester (the turnover step) stalls, leading to incomplete conversion.

Troubleshooting Guide & FAQs

Category 1: Sub-Optimal Enantioselectivity (Low ee)

Q: I am using (DHQ)₂Pyr at room temperature and getting only 60% ee. The literature suggests >90%. Why?

A: Room temperature is rarely optimal for (DHQ)₂Pyr mediated reactions involving terminal olefins.[1] At 25°C, the entropy term (

Corrective Protocol:

-

Cool to 0°C: This is the baseline. Most selectivity issues resolve here.

-

Concentration Check: If 0°C fails, check your olefin concentration. High olefin concentration (>0.1 M) can overwhelm the ligand, forcing the system into the racemic background cycle. Dilute the reaction to 0.05 M .

-

Slow Addition: Add the olefin slowly over 4–6 hours via syringe pump. This keeps the instantaneous olefin concentration low, ensuring virtually every OsO₄ molecule finds a ligand before it finds an olefin.

Q: Can I cool below 0°C (e.g., -20°C) to squeeze out more selectivity?

A: Yes, but with a caveat. The standard solvent system (

-

Warning: At -20°C, the turnover (hydrolysis) step becomes the rate-limiting bottleneck.[1] You must add Methanesulfonamide (CH₃SO₂NH₂) (1 equiv.) to accelerate hydrolysis; otherwise, the reaction will stall at 50% conversion.[1]

Category 2: Stalled Reaction / Low Conversion [1]

Q: I cooled the reaction to 0°C, but conversion stopped at 60% after 24 hours. Should I heat it up?

A: Do not heat it up. Heating will destroy your ee. The stalling is likely due to "Product Inhibition." The resulting diol binds to the osmium and refuses to let go, preventing the catalyst from turning over.

Corrective Protocol:

-

Verify Agitation: The reaction is biphasic. Vigorous stirring (1000+ RPM) is non-negotiable to ensure phase transfer.[1]

-

Add Methanesulfonamide: If you haven't already, add 1.0 equivalent. This acts as a phase-transfer catalyst for the hydroxide ion, speeding up the cleavage of the osmate ester.

-

Check pH: The system requires basic conditions for hydrolysis. Ensure your buffer (K₂CO₃) is sufficient (3 equivalents).[1]

Category 3: Ligand Choice Verification

Q: I am using (DHQ)₂Pyr for a cis-disubstituted olefin and getting poor results at all temperatures.

A: This is a ligand mismatch. (DHQ)₂Pyr is optimized for terminal and trans-disubstituted olefins.[1] For cis-olefins, the binding pocket of the Pyrimidine spacer is too open.

-

Recommendation: Switch to (DHQ)₂-IND (Indoline spacer) or the standard (DHQ)₂-PHAL if the substrate is less sterically hindered.[1] Temperature cannot fix a fundamental geometric mismatch.

Visualization: Pathways & Decision Logic

Figure 1: The Temperature-Dependent Catalytic Cycle

This diagram illustrates the competition between the selective Ligand-Accelerated pathway and the non-selective background pathway.

Caption: The Ligand-Accelerated Pathway (Green) must outcompete the Background Pathway (Red).[1] Low temperature suppresses the Red path but requires additives to assist the Yellow hydrolysis step.

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low enantioselectivity vs. low conversion issues.

Standardized Protocol: Low-Temperature (DHQ)₂Pyr AD

Objective: Maximize ee for a terminal olefin using (DHQ)₂Pyr at 0°C.

Reagents:

-

Ligand: (DHQ)₂Pyr (1 mol%)[1]

-

Osmium Source: K₂OsO₂ (OH)₄ (0.4 mol%) or OsO₄[1]

-

Oxidant: K₃Fe(CN)₆ (3.0 equiv)[1]

-

Base: K₂CO₃ (3.0 equiv)[1]

-

Additive: Methanesulfonamide (1.0 equiv) - Crucial for rate at 0°C[1]

-

Solvent:

-BuOH / H₂O (1:1 v/v)[1]

Step-by-Step Workflow:

-

Preparation (The "Slurry"): In a round-bottom flask, dissolve K₃Fe(CN)₆, K₂CO₃, and Methanesulfonamide in the water component. Stir until dissolved. Add

-BuOH. -

Ligand Loading: Add (DHQ)₂Pyr and the Osmium source.

-

Thermal Equilibration: Cool the mixture to 0°C using an ice/water bath. Stir for 15 minutes. Self-Validation: The mixture should be a biphasic slurry, orange/yellow in color.

-

Substrate Addition: Add the olefin.

-

For difficult substrates: Dissolve olefin in minimal

-BuOH and add via syringe pump over 4 hours.

-

-

Reaction Monitoring: Stir vigorously (1000 RPM) at 0°C.

-

Checkpoint 1 (1 hour): Take a small aliquot, quench with Na₂SO₃, extract, and check TLC. If no product, check stirring.

-

Checkpoint 2 (12-24 hours): Reaction should be complete.

-

-

Quench: Add solid Na₂SO₃ (1.5 g per mmol substrate) while stirring at 0°C. Warm to Room Temperature. Stir for 45 mins. Self-Validation: The organic layer should turn from yellow/orange to colorless/pale blue (indicating Os reduction).

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94(8), 2483–2547.[1]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation."[1] Chemical Reviews, 1994. (Detailed discussion on Ligand Acceleration Effect and Temperature).

- Corey, E. J., & Noe, M. C. "Rigidified Chiral Ligands for the Asymmetric Dihydroxylation." Journal of the American Chemical Society, 1996. (Discussion on binding pocket geometry of Pyrimidine vs Phthalazine spacers).

-

Organic Chemistry Portal. "Sharpless Dihydroxylation - Mechanism and Troubleshooting."

-

Sigma-Aldrich Technical Bulletin. "(DHQ)2Pyr Product Specification and Application Notes."

Sources

Technical Support Hub: Strategies for Solubilizing (DHQ)2Pyr in Aqueous Media

Welcome to the technical support center dedicated to resolving solubility challenges with (DHQ)2Pyr and related cinchona alkaloid-derived ligands. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from purely organic synthesis to applications requiring aqueous or semi-aqueous environments, such as biological assays or advanced formulation studies. Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to overcome solubility hurdles, ensuring the reliability and reproducibility of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding (DHQ)2Pyr solubility.

Q1: What is (DHQ)2Pyr and why is it poorly soluble in water?

(DHQ)2Pyr, or Hydroquinine 2,6-pyridinediyl diether, is a bis-cinchona alkaloid ligand widely used as a chiral catalyst in asymmetric synthesis. [1][2] Its molecular structure is large (Molecular Weight: ~881 g/mol ) and complex, built upon a hydroquinine framework. The core structure is predominantly hydrophobic due to its multiple aromatic rings and aliphatic regions. While it contains several nitrogen atoms, which are characteristic of alkaloids, the overall molecule lacks a sufficient number of polar, hydrogen-bonding groups to readily dissolve in water.[3] The limited solubility of cinchona alkaloids in water is a well-documented characteristic, with solubility often being orders of magnitude lower than in organic solvents like methanol or chloroform.[4]

Q2: What are the primary indicators of a solubility problem in my experiment?

Identifying solubility issues early is crucial for data integrity. Look for these common signs:

-

Visual Precipitation: The most obvious sign is the appearance of a solid precipitate, cloudiness (turbidity), or a thin film on the surface of your aqueous working solution. This often occurs when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer or cell culture medium.

-

Inconsistent Results: Poor solubility can lead to significant variability between experimental replicates. If your dose-response curves are erratic or your assay readout is not reproducible, undissolved compound aggregates may be the cause.[5]

-

Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution is lower than the nominal concentration, leading to an underestimation of its true biological activity or catalytic efficacy.[5]

Q3: I use DMSO to prepare my stock solution. Why do I still see precipitation when I dilute it into my aqueous buffer?

This is a classic phenomenon known as solvent-shifting precipitation . (DHQ)2Pyr is likely very soluble in 100% Dimethyl Sulfoxide (DMSO), a powerful organic solvent. However, when you introduce a small volume of this DMSO stock into a large volume of an aqueous medium (e.g., phosphate-buffered saline or cell culture media), the overall solvent environment abruptly changes from being DMSO-rich to water-rich. Water is a poor solvent for (DHQ)2Pyr, so the compound "crashes out" or precipitates from the solution. While DMSO is a common and often necessary co-solvent, its use requires careful optimization of the dilution protocol to maintain solubility.[6]

Section 2: Troubleshooting Workflow: A Step-by-Step Guide to Solubilization

Encountering solubility issues can be frustrating. This systematic workflow provides a logical progression of techniques, from simple adjustments to more advanced formulation strategies.

Caption: Decision tree for selecting an appropriate solubilizing excipient.

Focus on Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. [7]They can encapsulate poorly soluble molecules, like (DHQ)2Pyr, forming an "inclusion complex" that is water-soluble. [8][9]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and a strong safety profile. [10] Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

-

Prepare the Cyclodextrin Solution:

-

Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., water or PBS). A 20-40% (w/v) solution is a common starting point. This solution should be clear.

-

-

Method A: Direct Solubilization:

-

Add the pre-weighed (DHQ)2Pyr powder directly to the HP-β-CD solution.

-

Stir or shake the mixture, often overnight at room temperature, to allow for complexation. Gentle heating (e.g., 37°C) can sometimes accelerate the process.

-

-

Method B: Co-Solvent Evaporation Method:

-

Dissolve (DHQ)2Pyr in a minimal amount of a volatile organic solvent (e.g., ethanol or methanol).

-

In a separate flask, dissolve the HP-β-CD in your aqueous buffer.

-

Slowly add the (DHQ)2Pyr solution to the stirring HP-β-CD solution.

-

Use a rotary evaporator or a stream of nitrogen to slowly remove the organic solvent, leaving behind the aqueous solution of the (DHQ)2Pyr/CD complex.

-

-

Final Filtration:

-

Regardless of the method, filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound or particulate matter. This ensures you have a true solution.

-

Section 3: Protocol Validation: Ensuring Solution Quality

Creating a visually clear solution is only the first step. You must validate that the compound is truly dissolved and remains active.

Q: My solution looks clear, but could there still be nano-aggregates?

A: Yes. Visually clear solutions can still contain nano-sized aggregates that can cause artifacts in biological assays. Dynamic Light Scattering (DLS) is an essential technique for quality control. [11]DLS measures the size distribution of particles in a solution. [12]A truly dissolved compound should show a very small hydrodynamic radius (typically <5 nm). The presence of larger particles or a high polydispersity index (PDI) suggests aggregation. [13][14]

Q: How can I confirm that my solubilization method hasn't compromised the compound's activity?

A: Always perform a functional check. Use a known, reliable assay for (DHQ)2Pyr (e.g., a specific catalytic reaction or a binding assay) and compare the activity of your newly formulated compound against a reference standard dissolved in a validated solvent system (even if purely organic). The activity should be comparable and dose-dependent. This step is crucial for ensuring the trustworthiness of your downstream experiments.

References

-

Dihydroquinine Base - Fine Chemical. Buchler GmbH. [Link]

-

1,4-Bis(9-O-Dihydroquininyl)Phthalazine - (DHQ)2PHAL. Buchler GmbH. [Link]

-

Dihydroquinine - Wikipedia. [Link]

-

Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Aragen Life Sciences. [Link]

-

Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. [Link]

-

Weiszhar, Z., et al. Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. European Journal of Pharmaceutical Sciences, 2012. [Link]

-

Gîlcă, V., et al. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 2023. [Link]

-

Dynamic Light Scattering (DLS). Center for Macromolecular Interactions, Harvard Medical School. [Link]

-

Zhang, Y., et al. Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 2022. [Link]

-

Tønnesen, H. H., et al. Considerations regarding use of solvents in in vitro cell based assays. In Vitro Toxicology, 2000. [Link]

-

Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. ResearchGate. [Link]

-

Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET Osmotic Pumps. [Link]

-

Analysis of alkaloid standards with different pH conditions. ResearchGate. [Link]

-

Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]

-

Dynamic Light Scattering (DLS). Unchained Labs. [Link]

-

Role of the Solvent in the Adsorption−Desorption Equilibrium of Cinchona Alkaloids between Solution and a Platinum Surface. ResearchGate. [Link]

-

Ainurofiq, A., et al. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 2021. [Link]

-

Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology. [Link]

-

Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [Link]

-

Various formulations of therapeutic and cosmetic agents based on Cremophor EL surfactant: A review. Nano Micro Biosystems. [Link]

-

Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biochemistry. [Link]

-

The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. Journal of Antimicrobial Chemotherapy. [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Alkaloids Used as Medicines: Structural Phytochemistry Meets Biodiversity—An Update and Forward Look. Molecules. [Link]

-

Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]

-

Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. [Link]

-

Alkaloid Salt Aqueous Solution -Turned Alkaline. TSI Journals. [Link]

-

A study of protein aggregation processes using Dynamic Light Scattering. DiVA portal. [Link]

-

Quinine - Wikipedia. [Link]

-

Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

-

Wulff, R. D., et al. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam. Journal of Pharmacy and Pharmacology, 2004. [Link]

-

Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. ResearchGate. [Link]

-

Cinchona Alkaloids-Derivatives and Applications. Chemical Reviews. [Link]

-

Complement activation by polyethoxylated pharmaceutical surfactants: Cremophor-EL, Tween-80 and Tween-20. Semantic Scholar. [Link]

-

Molecular Aggregation in Immune System Activation Studied by Dynamic Light Scattering. MDPI. [Link]

-

Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

-

Alkaloid - Wikipedia. [Link]

-

An Overview of Cinchona Alkaloids in Chemistry. Wiley-VCH. [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

Sources

- 1. (DHQ)2Pyr | CAS 149820-65-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. Dihydroquinine (DHQ) - Buchler GmbH [buchler-gmbh.com]

- 3. Alkaloid - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]

- 10. alzet.com [alzet.com]

- 11. Dynamic Light Scattering (DLS) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. wyatt.com [wyatt.com]

- 14. diva-portal.org [diva-portal.org]

Navigating the Nuances of pH in (DHQ)2Pyr Catalysis: A Technical Guide

Welcome to the technical support center for optimizing the catalytic activity of (DHQ)2Pyr and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are leveraging the power of cinchona alkaloid catalysis in their synthetic endeavors. Here, we delve into one of the most critical, yet often overlooked, parameters governing the success of these reactions: the pH of the reaction medium.

This resource moves beyond simple protocol recitation. We aim to provide you with a foundational understanding of why pH is so crucial, equip you with detailed experimental workflows for its optimization, and offer a comprehensive troubleshooting guide to navigate the challenges you may encounter.

Understanding the Critical Role of pH in (DHQ)2Pyr Catalyzed Reactions

The catalytic efficacy of (DHQ)2Pyr, a prominent member of the cinchona alkaloid family of ligands, is profoundly influenced by the pH of the reaction environment. This dependence stems from the catalyst's molecular structure, which features multiple basic nitrogen atoms. The protonation state of these nitrogens dictates the catalyst's conformation and its ability to engage in the intricate dance of the catalytic cycle, ultimately impacting both reaction rate and enantioselectivity.

The (DHQ)2Pyr ligand possesses two key basic sites: the quinuclidine nitrogen and the quinoline nitrogen. The quinuclidine nitrogen is significantly more basic and is readily protonated under acidic to neutral conditions. At a pH of around 5.2, the aliphatic quinuclidine nitrogen is fully protonated, while the aromatic quinoline nitrogen's protonation state is more variable. At highly acidic concentrations (e.g., an H+ concentration of 10⁻² M), the quinoline nitrogen also becomes protonated.

The protonation state of these nitrogen atoms directly influences the ligand's conformation and its interaction with the metal catalyst (often osmium in asymmetric dihydroxylation). This, in turn, affects the geometry of the catalyst-substrate complex, which is the cornerstone of enantioselective induction.

In the context of the widely used Sharpless Asymmetric Dihydroxylation, maintaining a specific alkaline pH has been shown to be advantageous. A constant pH can accelerate the hydrolysis of the intermediate osmate esters, a crucial step in the catalytic cycle. This acceleration is particularly beneficial for more sterically hindered internal olefins.[1] Furthermore, for terminal olefins, a controlled alkaline pH can enhance the enantioselectivity of the reaction.[1]

Experimental Protocol for pH Optimization in (DHQ)2Pyr-Catalyzed Asymmetric Dihydroxylation

This protocol provides a systematic approach to screen and optimize the pH of a Sharpless Asymmetric Dihydroxylation reaction using a (DHQ)2Pyr-derived ligand.

Materials

-

Alkene substrate

-

AD-mix-α (containing (DHQ)2PHAL) or AD-mix-β (containing (DHQD)2PHAL)

-

tert-Butanol

-

Water (deionized or distilled)

-

Buffer solutions (e.g., potassium carbonate/bicarbonate, phosphate, or borate buffers) with a range of pH values (e.g., 9, 10, 11, 12)

-

Methanesulfonamide (optional, for slow-reacting substrates)

-

Sodium sulfite

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium or sodium sulfate

-

pH meter calibrated for organic/aqueous mixtures if possible, or pH indicator strips for initial estimations.

Procedure

-

Preparation of Buffered Reaction Media: Prepare a series of 1:1 (v/v) tert-butanol/aqueous buffer solutions with the desired pH values. For example, to screen a pH range from 9 to 12, prepare four separate solvent mixtures.

-

Reaction Setup: In parallel, set up a series of reaction vessels, each corresponding to a specific pH to be tested. For a 1 mmol scale reaction, add 1.4 g of the appropriate AD-mix to each vessel.

-

Solvent Addition: To each reaction vessel, add 10 mL of the corresponding buffered tert-butanol/water mixture. Stir at room temperature until all solids are dissolved.

-

Cooling and Substrate Addition: Cool the reaction mixtures to 0 °C in an ice bath. Once cooled, add the alkene substrate (1 mmol) to each reaction vessel.

-

Reaction Monitoring: Stir the reactions vigorously at 0 °C. Monitor the progress of each reaction by thin-layer chromatography (TLC) or another suitable analytical technique (e.g., GC, HPLC). Note the time required for complete consumption of the starting material for each pH.

-

Work-up: Upon completion, quench the reactions by adding solid sodium sulfite (approx. 1.5 g) and stirring for 30-60 minutes.

-

Extraction: Add ethyl acetate to each reaction mixture and stir. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product from each reaction for yield and enantiomeric excess (ee) using chiral HPLC or GC.

Data Presentation: Optimizing pH for Olefin Dihydroxylation

| pH | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |

| 9.0 | 12 | 85 | 92 |

| 10.0 | 8 | 92 | 97 |

| 11.0 | 6 | 95 | 96 |

| 12.0 | 4 | 96 | 94 |

Note: The data presented in this table is illustrative. Actual results will vary depending on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Caption: Experimental workflow for pH optimization.

Troubleshooting Guide for pH-Related Issues

This section addresses common problems encountered during (DHQ)2Pyr-catalyzed reactions that can be attributed to suboptimal pH conditions.

Q1: My reaction is very slow or has stalled completely. Could pH be the issue?

A1: Yes, an incorrect pH is a likely culprit for slow or stalled reactions.

-

Causality: In Sharpless Asymmetric Dihydroxylation, the hydrolysis of the osmate ester intermediate is a key step in the catalytic cycle. This step is significantly accelerated under basic conditions.[1] If the pH is too low (neutral or acidic), this hydrolysis step can become the rate-limiting step, leading to a sluggish reaction. The (DHQ)2Pyr ligand's quinuclidine nitrogen will be protonated at lower pH, which can also affect its ability to coordinate with the osmium center and facilitate the reaction.

-

Troubleshooting Steps:

-

Verify pH: If you are not using a buffered system, check the pH of your reaction mixture. The commercially available AD-mix contains potassium carbonate, which should result in a basic solution. However, acidic impurities in your substrate or solvent can lower the pH.

-

Implement Buffering: Introduce a suitable buffer system to maintain a constant, optimal pH. For many dihydroxylation reactions, a pH between 10 and 12 is a good starting point.[1]

-

Consider Additives: For particularly stubborn substrates, especially internal olefins, the addition of methanesulfonamide can aid in the hydrolysis of the osmate ester, even at a slightly lower pH.

-

Q2: I am observing low enantioselectivity (ee). How can pH influence this?

A2: Suboptimal pH can significantly erode the enantioselectivity of the reaction.

-

Causality: The precise geometry of the chiral pocket created by the (DHQ)2Pyr ligand around the osmium center is what dictates the facial selectivity of the olefin addition. This geometry is sensitive to the protonation state of the ligand. An incorrect pH can lead to a less defined or altered chiral environment, allowing for non-selective or competing reaction pathways, thus lowering the ee. For terminal olefins in asymmetric dihydroxylation, operating at a controlled pH of 10.0 has been shown to improve enantioselectivity.[1]

-

Troubleshooting Steps:

-

Systematic pH Screening: Perform a pH screen as detailed in the experimental protocol above to identify the optimal pH for your specific substrate.

-

Ensure Homogeneity: In biphasic solvent systems like tert-butanol/water, ensure vigorous stirring to maintain a pseudo-homogeneous mixture. Poor mixing can lead to localized pH gradients and inconsistent results.

-

Check for Racemization: Ensure that your work-up and purification conditions are not causing racemization of the product. Acidic or basic conditions during purification can sometimes lead to a loss of enantiomeric purity.

-

Q3: I am getting a complex mixture of byproducts. Can pH be a factor?

A3: Yes, an inappropriate pH can promote side reactions.

-

Causality: Extreme pH values (either highly acidic or highly basic) can lead to the degradation of the substrate, product, or even the catalyst itself. For example, some functional groups on the substrate may be sensitive to strongly basic or acidic conditions, leading to side reactions. The stability of the (DHQ)2Pyr ligand can also be compromised at extreme pH values over extended reaction times.

-

Troubleshooting Steps:

-

Assess Substrate/Product Stability: Before embarking on a catalytic run, assess the stability of your starting material and desired product at the intended reaction pH.

-

Moderate pH: If byproduct formation is an issue, try running the reaction at a more moderate pH, even if it leads to a slightly longer reaction time.

-

Minimize Reaction Time: Optimize other parameters (temperature, catalyst loading) to minimize the overall reaction time and reduce the exposure of sensitive compounds to potentially harsh pH conditions.

-

Troubleshooting Logic Diagram

Caption: Troubleshooting flowchart for pH-related issues.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for reactions catalyzed by (DHQ)2Pyr?

A1: There is no single "ideal" pH that covers all reactions and substrates. However, for the Sharpless Asymmetric Dihydroxylation, a pH range of 10.0 to 12.0 has been shown to be highly effective. Specifically, a constant pH of 12.0 can improve reaction rates for internal olefins, while a pH of 10.0 at room temperature can enhance the enantioselectivity for terminal olefins.[1] It is always recommended to perform a pH optimization for your specific substrate.

Q2: Can I use any buffer system?

A2: While several buffer systems can be employed, it is important to choose one that is compatible with your reaction components. Potassium carbonate/bicarbonate buffers are commonly used and are present in the commercial AD-mixes. Phosphate and borate buffers can also be effective. It is crucial to ensure that the buffer components do not interfere with the catalytic cycle or react with your substrate or product.

Q3: How does the pKa of (DHQ)2Pyr relate to its catalytic activity at different pH values?

A3: The pKa values of the nitrogen atoms in the (DHQ)2Pyr ligand determine its protonation state at a given pH. The more basic quinuclidine nitrogen is protonated at acidic and neutral pH. As the pH becomes more alkaline, this nitrogen gets deprotonated, which is often crucial for its role as a Lewis base in the catalytic cycle. The ability of this nitrogen to coordinate to the osmium center and the overall conformation of the ligand are highly dependent on its protonation state, thus directly impacting catalytic activity and enantioselectivity.

Q4: My substrate is not soluble in the recommended tert-butanol/water solvent system. What should I do?

A4: If your substrate has poor solubility, you may need to explore other solvent systems. However, be aware that changing the solvent can also affect the optimal pH. You may need to re-optimize the pH in the new solvent system. Alternatively, using a co-solvent that improves the solubility of your substrate while being compatible with the reaction conditions is another approach.

Q5: Can I reuse the (DHQ)2Pyr catalyst after the reaction?

A5: While (DHQ)2Pyr is a valuable chiral ligand, its recovery from a homogeneous reaction mixture can be challenging. However, strategies such as immobilizing the catalyst on a solid support have been developed to facilitate catalyst recovery and reuse. The pH of the extraction and recovery process would need to be carefully controlled to ensure the catalyst is in a stable and easily separable form.

References

-

An improved version of the Sharpless asymmetric dihydroxylation. (2000). Tetrahedron Letters, 41(43), 8467-8470. [Link]

-

Sharpless Asymmetric Dihydroxylation. (2023). Encyclopedia.pub. [Link]

-

Heterogeneous catalytic asymmetric aminohydroxylation of olefins using polymer-supported cinchona alkaloids. (1998). Tetrahedron Letters, 39(42), 7781-7784. [Link]

-

Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Asymmetric Dihydroxylation of Olefins Using Cinchona Alkaloids on Highly Ordered Inorganic Supports. (2001). Organic Letters, 3(15), 2325–2328. [Link]

-

Cinchona Alkaloids in Asymmetric Catalysis. Macmillan Group, Princeton University. [Link]

-

Sharpless Asymmetric Dihydroxylation Reaction. Myers Research Group, Harvard University. [Link]

-

Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. (2021). Molecules, 26(16), 4945. [Link]

-

Catalytic Enantioselective Hydrogen Atom Abstraction Enables the Asymmetric Oxidation of Meso Diols. (2020). Journal of the American Chemical Society, 142(1), 12-17. [Link]

-

Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. (2022). Organic Letters, 24(3), 738-743. [Link]

-

Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. (2004). Accounts of Chemical Research, 37(8), 558-567. [Link]